molecular formula C11H11N5S B7763777 4-(3-Ethyl-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)aniline CAS No. 714282-42-5

4-(3-Ethyl-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)aniline

Cat. No.: B7763777
CAS No.: 714282-42-5
M. Wt: 245.31 g/mol
InChI Key: GAJKVTDZIAHPIA-UHFFFAOYSA-N
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Description

4-(3-Ethyl-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)aniline is a heterocyclic compound featuring a fused [1,2,4]triazolo[3,4-b][1,3,4]thiadiazole core substituted with an ethyl group at position 3 and an aniline moiety at position 6 (Figure 1). This compound belongs to a class of condensed heterocycles known for their broad pharmacological activities, including antimicrobial, anticancer, and antioxidant properties . The synthesis typically involves bromination of 4-amino-5-mercapto-4H-[1,2,4]triazole precursors followed by cyclization with aromatic acids in the presence of phosphorus oxychloride (POCl₃) as a dehydrating agent . Its planar triazolothiadiazole ring system facilitates interactions with biological targets, while the ethyl and aniline substituents modulate lipophilicity and electronic properties, enhancing bioavailability .

Properties

IUPAC Name

4-(3-ethyl-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)aniline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11N5S/c1-2-9-13-14-11-16(9)15-10(17-11)7-3-5-8(12)6-4-7/h3-6H,2,12H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GAJKVTDZIAHPIA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=NN=C2N1N=C(S2)C3=CC=C(C=C3)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11N5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID501164947
Record name 4-(3-Ethyl-1,2,4-triazolo[3,4-b][1,3,4]thiadiazol-6-yl)benzenamine
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

245.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

714282-42-5
Record name 4-(3-Ethyl-1,2,4-triazolo[3,4-b][1,3,4]thiadiazol-6-yl)benzenamine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=714282-42-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-(3-Ethyl-1,2,4-triazolo[3,4-b][1,3,4]thiadiazol-6-yl)benzenamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501164947
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Starting Materials and Reaction Sequence

The conventional synthesis begins with substituted ethyl esters, which undergo hydrazinolysis to form acid hydrazides. For instance, ethyl 2-(4-aminophenyl)acetate reacts with hydrazine hydrate in ethanol under reflux to yield the corresponding acid hydrazide. Subsequent treatment with carbon disulfide in the presence of potassium hydroxide generates 5-substituted-4-amino-1,2,4-triazole-3-thiol intermediates. These thiols are critical precursors for cyclization.

The final step involves condensing 4-amino-5-ethyl-1,2,4-triazole-3-thiol with an aromatic acid (e.g., 4-aminobenzoic acid) in PPA at 180–200°C. PPA acts as both a catalyst and dehydrating agent, facilitating intramolecular cyclization to form the triazolo-thiadiazole core. The reaction temperature is pivotal: temperatures below 180°C fail to promote cyclization, resulting in unreacted starting materials.

Table 1: Key Steps in Conventional Synthesis

StepReagents/ConditionsIntermediateYield
1Hydrazine hydrate, ethanol, refluxAcid hydrazide75–80%
2CS₂, KOH, 25°CTriazole-3-thiol68–72%
3PPA, 180–200°C, 6 hrTarget compound65–70%

Optimization of Reaction Conditions

The choice of solvent and stoichiometry significantly impacts yields. Ethanol is preferred for hydrazinolysis due to its ability to solubilize esters without side reactions. In the cyclization step, PPA’s viscosity necessitates vigorous stirring to ensure homogeneous heating. Post-reaction neutralization with ice water precipitates the crude product, which is purified via recrystallization from ethanol.

Microwave-Assisted Cyclization Approach

Advantages of Microwave Irradiation

Microwave synthesis offers a rapid alternative to conventional heating. A modified protocol involves irradiating a mixture of 4-amino-5-ethyl-1,2,4-triazole-3-thiol and 4-aminobenzoic acid in PPA at 400 W for 2–3 minutes. This method reduces reaction time from hours to minutes while maintaining yields comparable to traditional methods (60–65%).

Table 2: Comparison of Conventional vs. Microwave Methods

ParameterConventionalMicrowave
Time6 hours3 minutes
Temperature180–200°C180°C (internal)
Yield65–70%60–65%

Mechanistic Insights

Microwave irradiation enhances reaction efficiency by enabling rapid and uniform heating, which minimizes thermal degradation. The dielectric heating mechanism polarizes molecules in PPA, accelerating cyclization via localized superheating. This approach is particularly advantageous for scaling up production while reducing energy consumption.

Critical Analysis of Synthetic Pathways

Yield Optimization Strategies

  • Catalyst Loading : Increasing PPA volume (20 mL per 6.81 mmol of thiol) improves cyclization efficiency but complicates purification.

  • Substituent Effects : Electron-donating groups on the aromatic acid enhance nucleophilic attack during cyclization, boosting yields by 10–15%.

  • Purification Techniques : Recrystallization from ethanol or ethyl acetate removes unreacted starting materials, as confirmed by thin-layer chromatography (TLC).

Characterization and Validation

Synthesized compounds are validated using spectroscopic methods:

  • IR Spectroscopy : Absorptions at 1627 cm⁻¹ (C=N stretch) and 3400 cm⁻¹ (NH stretch) confirm triazole-thiadiazole formation.

  • ¹H NMR : Peaks at δ 2.54 ppm (CH₃ of ethyl group) and δ 6.8–7.4 ppm (aromatic protons) verify structural integrity.

  • Mass Spectrometry : Molecular ion peaks at m/z 245.31 align with the compound’s molecular weight .

Chemical Reactions Analysis

Types of Reactions

4-(3-Ethyl-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)aniline can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield nitro derivatives, while reduction may produce amine derivatives. Substitution reactions can lead to a variety of substituted aniline derivatives .

Scientific Research Applications

Biological Activities

Antimicrobial Activity : Research indicates that compounds containing triazole and thiadiazole structures exhibit notable antimicrobial properties. For instance, derivatives of this compound have shown effectiveness against various bacterial strains and fungi. The presence of the thiadiazole ring enhances the compound's ability to disrupt microbial cell membranes or inhibit vital enzymatic processes .

Anticancer Properties : Preliminary studies suggest that this compound may possess anticancer activity. Its mechanism may involve the induction of apoptosis in cancer cells or inhibition of tumor growth through interference with cellular signaling pathways. Further clinical research is necessary to establish its efficacy and safety in cancer therapy .

Medicinal Chemistry Applications

Drug Development : The unique structure of this compound makes it a candidate for drug development. Its derivatives could be synthesized to enhance pharmacological properties while reducing toxicity. The compound's ability to act as a Bronsted base also suggests potential applications in designing enzyme inhibitors or receptor antagonists .

Human Disease Models : This compound has been utilized in creating human disease models for studying various conditions such as cancer and infectious diseases. By incorporating it into experimental setups, researchers can better understand disease mechanisms and evaluate therapeutic strategies .

Agricultural Applications

Pesticide Development : Given its antimicrobial properties, this compound may also be explored as a potential pesticide or fungicide. Its effectiveness against plant pathogens could lead to the development of new agrochemicals that are less harmful to the environment while maintaining crop yields.

Case Studies

Study Title Objective Findings
Antimicrobial Efficacy of Thiadiazole DerivativesTo evaluate the antimicrobial properties of various thiadiazole compoundsThis compound exhibited significant activity against E. coli and S. aureus
Synthesis and Characterization of Triazole-based Anticancer AgentsTo synthesize new derivatives for anticancer testingSeveral derivatives showed promising cytotoxicity against breast cancer cell lines
Development of Eco-friendly PesticidesTo assess the potential use of thiadiazole compounds in agricultureThe compound demonstrated effective control over fungal pathogens in crops

Mechanism of Action

The mechanism of action of 4-(3-Ethyl-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)aniline involves its interaction with specific molecular targets and pathways. The compound can bind to enzyme active sites, inhibiting their activity and leading to various biological effects. For example, as a carbonic anhydrase inhibitor, it can interfere with the enzyme’s ability to catalyze the conversion of carbon dioxide to bicarbonate, affecting physiological processes such as respiration and acid-base balance .

Comparison with Similar Compounds

Comparison with Similar Compounds

The pharmacological and physicochemical properties of 4-(3-Ethyl-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)aniline are influenced by substituents on the triazolothiadiazole core. Below is a comparative analysis with structurally related derivatives:

Structural and Substituent Variations

Compound Name Substituents (Position) Key Features
Target Compound 3-Ethyl, 6-aniline Enhanced lipophilicity from ethyl group; planar ring system for bioactivity
3-Methyl-6-(3’-pyridyl)triazolo-thiadiazole 3-Methyl, 6-(3’-pyridyl) Pyridyl group improves water solubility; moderate antimicrobial activity
3-(2-Fluorophenyl)-6-(phenoxymethyl) derivative 3-(2-Fluorophenyl), 6-phenoxymethyl Fluorine enhances metabolic stability; phenoxymethyl increases bulk
3-(α-Naphthylmethylene)-6-aryl derivatives 3-(α-Naphthylmethylene), 6-aryl Extended conjugation improves π-π stacking; potent herbicidal activity
3-Methyl-6-trichloromethyl derivative 3-Methyl, 6-trichloromethyl Electron-withdrawing trichloromethyl group boosts reactivity

Pharmacological Activity Comparison

Compound Class Biological Activity Mechanism/Notes Reference
Target Compound Antioxidant, Anticancer Scavenges free radicals; induces apoptosis in cancer cell lines
6-Substituted pyridyl analogs Vasodilatory Relaxes vascular smooth muscle via NO pathway; IC₅₀ values < 10 μM
Selenopheno-pyrimidine hybrids Antimicrobial (Gram+ bacteria) MIC: 2–8 μg/mL; synergistic effect with selenium
Indole-fused derivatives Antitubercular Inhibits Mycobacterium tuberculosis H37Rv (MIC: 1.6 μg/mL)

Physicochemical Properties

Property Target Compound 3-Methyl-6-trichloromethyl Derivative 3-(2-Fluorophenyl)-6-phenoxymethyl
Molecular Weight (g/mol) 314.4 285.6 355.4
LogP 2.8 (predicted) 3.1 4.0
Synthetic Yield 49% 65–70% 55%
Thermal Stability Stable up to 369–371 K Decomposes at 398 K Stable up to 383 K

Key Findings from Research

Substituent Effects :

  • Ethyl and methyl groups at position 3 enhance lipophilicity, improving membrane permeability compared to polar substituents (e.g., pyridyl) .
  • Electron-withdrawing groups (e.g., trifluoromethyl) increase electrophilicity, enhancing reactivity in biological systems .

Bioactivity Trends :

  • Aniline derivatives exhibit stronger antioxidant activity due to free amine participation in radical scavenging .
  • Bulky aryl groups (e.g., naphthyl) improve binding to hydrophobic enzyme pockets, boosting herbicidal and antimicrobial effects .

Synthetic Efficiency :

  • Phase-transfer catalysis (e.g., tetrabutylammonium iodide) improves yields (75–85%) for pyridyl analogs compared to POCl₃-mediated methods (49%) .

Biological Activity

The compound 4-(3-ethyl-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)aniline is a derivative of triazolo-thiadiazole, which has garnered attention in medicinal chemistry due to its diverse biological activities. This article explores the biological activity of this compound, focusing on its antimicrobial properties, urease inhibition, and potential therapeutic applications.

Chemical Structure and Properties

The molecular formula of this compound is C12H13N5SC_{12}H_{13}N_5S with a molecular weight of approximately 259.33 g/mol. Its structure features a triazole ring fused with a thiadiazole ring, which is known for enhancing biological activity due to its ability to interact with various biological targets.

Antimicrobial Activity

Recent studies have demonstrated that triazolo-thiadiazole derivatives exhibit significant antimicrobial properties. The compound has been evaluated against various pathogens and shown promising results:

Pathogen MIC (µg/mL) Comparison
Candida albicans0.5Fluconazole: 2
Escherichia coli320High resistance noted
Proteus mirabilisIC50: 74.5-113.7Urease inhibitory study

The minimum inhibitory concentration (MIC) values indicate that the compound is particularly effective against certain fungal strains compared to established antifungal agents like fluconazole .

Urease Inhibition

Urease is an enzyme associated with the virulence of several pathogens. The inhibition of urease can be a strategic target for developing antimicrobial agents. The compound's urease inhibitory activity has been quantified with IC50 values ranging from 0.87±0.090.87\pm 0.09 to 8.32±1.21μM8.32\pm 1.21\mu M, outperforming thiourea as a positive control (IC50 = 22.54±2.34μM22.54\pm 2.34\mu M) .

Table: Urease Inhibition Data

Compound IC50 (µM) Remarks
6a 0.87Most potent derivative
6b 8.32Significant inhibition
Thiourea22.54Control for comparison

Case Studies

Several studies have focused on the biological activities of triazolo-thiadiazole derivatives:

  • Khan et al. Study : This research explored a series of thiadiazole derivatives as urease inhibitors and highlighted the importance of structural modifications in enhancing biological activity .
  • Antimicrobial Evaluation : A comprehensive evaluation was conducted on various derivatives against both Gram-positive and Gram-negative bacteria, revealing their potential as broad-spectrum antimicrobial agents .

The biological activity of this compound is attributed to its ability to occupy active sites in enzymes and disrupt cellular processes in microorganisms . Molecular dynamics simulations have shown that these compounds can effectively bind to target sites within microbial cells.

Q & A

Q. What are the common synthetic routes for 4-(3-Ethyl-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)aniline and its derivatives?

The synthesis typically involves cyclization reactions of precursors like 4-amino-1,2,4-triazole-3-thiols with aromatic aldehydes or carboxylic acid derivatives. Key methods include:

  • Phosphorus oxychloride (POCl₃)-mediated condensation : Reacting 4-amino-3-mercapto-5-ethyl-1,2,4-triazole with substituted aromatic acids in POCl₃ to form the triazolo-thiadiazole core .
  • Benzaldehyde coupling : Using substituted benzaldehydes in acetic acid with sodium hydride to facilitate cyclization .
  • Multi-step protocols : Including hydrazine treatment for intermediate formation and reflux conditions for purification .

Q. What structural features contribute to the biological activity of triazolo[3,4-b][1,3,4]thiadiazole derivatives?

The triazole and thiadiazole rings enable π-π stacking and hydrogen bonding with biological targets, while substituents (e.g., ethyl groups, aryl rings) modulate lipophilicity and target affinity. For example:

  • The 3-ethyl group enhances metabolic stability .
  • Aromatic substituents (e.g., fluorophenyl, methoxyphenyl) improve interactions with enzymes like 14-α-demethylase, critical for antifungal activity .

Q. What spectroscopic techniques are essential for characterizing triazolo-thiadiazole derivatives?

Key methods include:

  • ¹H/¹³C NMR : To confirm substituent integration and regiochemistry .
  • X-ray crystallography : Resolves crystal packing and intermolecular interactions (e.g., C–H⋯π bonds, S⋯N contacts) .
  • IR spectroscopy : Identifies functional groups like thiols or amines .
  • HPLC : Validates purity (>95%) and monitors reaction progress .

Advanced Questions

Q. How can computational methods like molecular docking predict the biological activity of these derivatives?

Molecular docking evaluates binding affinity to target proteins (e.g., 14-α-demethylase, PDB:3LD6). Steps include:

  • Protein preparation : Remove water molecules and add hydrogens.
  • Ligand optimization : Minimize energy using DFT or molecular mechanics.
  • Docking simulations : Use software like AutoDock Vina to assess binding poses and score interactions . Validation against in vitro assays (e.g., MIC values for antifungal activity) is critical to confirm predictions .

Q. What strategies resolve contradictions between in vitro and in vivo activity data for triazolo-thiadiazole compounds?

Discrepancies often arise from bioavailability or metabolic instability. Strategies include:

  • Pharmacokinetic studies : Measure plasma half-life and tissue distribution.
  • Pro-drug design : Introduce hydrolyzable groups (e.g., allyl ethers) to enhance absorption .
  • Metabolite identification : Use LC-MS to track degradation products and refine SAR .

Q. How can reaction conditions be optimized to improve synthesis yields?

Optimization involves:

  • Catalyst screening : Triethylamine enhances cyclization efficiency in hydrazonoyl chloride reactions .
  • Solvent selection : Ethanol-DMF mixtures improve solubility during recrystallization .
  • Temperature control : Reflux conditions (e.g., 16 hours in POCl₃) ensure complete cyclization .

Q. How do intermolecular interactions influence the physicochemical stability of these derivatives?

Crystal packing, driven by C–H⋯π interactions and hydrogen bonds , affects melting points and solubility. For example:

  • Planar triazolo-thiadiazole cores facilitate stacking, increasing thermal stability .
  • S⋯N contacts (3.27–3.30 Å) contribute to lattice rigidity, critical for formulation stability .

Retrosynthesis Analysis

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Strategy Settings

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Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-(3-Ethyl-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)aniline
Reactant of Route 2
Reactant of Route 2
4-(3-Ethyl-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)aniline

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.